molecular formula C9H8O2 B3253240 Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methoxy- CAS No. 22246-27-1

Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methoxy-

Cat. No.: B3253240
CAS No.: 22246-27-1
M. Wt: 148.16 g/mol
InChI Key: DUABZCRKUHNELM-UHFFFAOYSA-N
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Description

Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methoxy-: is a unique organic compound characterized by its bicyclic structure, which includes a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methoxy- typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation of related bicyclo[4.2.0]octa-1,3,5-trienes can be achieved using a one-pot procedure starting from terminal aryl alkynes and catalyzed by a rhodium (I) complex .

Industrial Production Methods: While specific industrial production methods for Bicyclo[42

Chemical Reactions Analysis

Types of Reactions: Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methoxy- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry: Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methoxy- is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of bicyclic structures on biological systems, potentially leading to the development of new pharmaceuticals.

Industry: In the industrial sector, Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methoxy- can be used in the fabrication of high-density multilayer interconnect structures using gold metallization and polymer interlayer dielectric .

Mechanism of Action

The mechanism of action for Bicyclo[420]octa-1,3,5-trien-7-one, 3-methoxy- involves its interaction with molecular targets through its bicyclic structure

Comparison with Similar Compounds

    Bicyclo[4.2.0]octa-1,3,5-triene: This compound shares a similar bicyclic structure but lacks the methoxy group.

    Benzocyclobutene: Another bicyclic compound with different ring fusion and functional groups.

Uniqueness: Bicyclo[42

Properties

IUPAC Name

3-methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-11-7-2-3-8-6(4-7)5-9(8)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUABZCRKUHNELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001250812
Record name 3-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001250812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22246-27-1
Record name 3-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22246-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001250812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methoxy-
Reactant of Route 2
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methoxy-
Reactant of Route 3
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methoxy-
Reactant of Route 4
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methoxy-
Reactant of Route 5
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methoxy-
Reactant of Route 6
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methoxy-

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